molecular formula C17H22N2O3 B8259094 tert-butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate

tert-butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B8259094
M. Wt: 302.37 g/mol
InChI Key: KXVYMYMIOFQSAL-OAHLLOKOSA-N
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Description

tert-Butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a cyanophenyl group, and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate cyanophenyl derivative and introduce the oxazepane ring through cyclization reactions. The tert-butyl ester group can be introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyanophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the oxazepane ring or the cyanophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features may contribute to its activity as an inhibitor or modulator of specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate
  • tert-Butyl (S)-2-(2-fluorophenyl)-1,4-oxazepane-4-carboxylate
  • tert-Butyl (S)-2-(2-chlorophenyl)-1,4-oxazepane-4-carboxylate

Uniqueness

This compound is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity compared to its fluorinated or chlorinated analogs. This uniqueness can influence its binding affinity and specificity in biological systems, as well as its reactivity in chemical transformations.

Properties

IUPAC Name

tert-butyl (2S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-9-6-10-21-15(12-19)14-8-5-4-7-13(14)11-18/h4-5,7-8,15H,6,9-10,12H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVYMYMIOFQSAL-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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